REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[C:9]([Cl:14])[C:8]([N+:15]([O-:17])=[O:16])=[CH:7][C:3]=1[C:4](Cl)=[O:5].[NH3:18]>>[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[C:9]([Cl:14])[C:8]([N+:15]([O-:17])=[O:16])=[CH:7][C:3]=1[C:4]([NH2:18])=[O:5]
|
Name
|
2,4-dichloro-3,5-dinitrobenzoyl chloride
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
yellow needles
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
needles
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 74.9 g
|
Type
|
CUSTOM
|
Details
|
The yellow precipitate is removed by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
There is obtained 67.7 gm
|
Type
|
CUSTOM
|
Details
|
Recrystallization of 1.00 g
|
Type
|
CUSTOM
|
Details
|
of material from ethanol yields 390 mg
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=O)N)C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |